N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
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Overview
Description
. This compound features a mesityl group, a pyrrolidinyl group, and an oxalamide linkage, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the reaction of mesityl isocyanate with 4-(pyrrolidin-1-yl)phenethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1-phenyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide: Similar structure but with a phenyl group instead of a mesityl group.
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Contains a trifluoromethoxy group, offering different chemical properties.
Uniqueness
N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16-14-17(2)21(18(3)15-16)25-23(28)22(27)24-11-10-19-6-8-20(9-7-19)26-12-4-5-13-26/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHWZVRLQLOZBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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